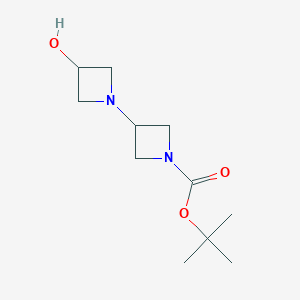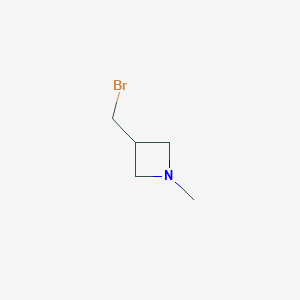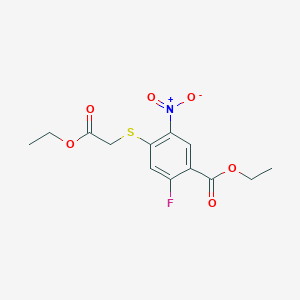![molecular formula C8H4ClF3N2 B1398070 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-16-1](/img/structure/B1398070.png)
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . It is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is a topic of active research in the field of agrochemical and pharmaceutical industries . The synthesis generally involves the use of intermediate compounds and specific reaction conditions . For instance, one method involves the nucleophilic substitution of a trifluoromethylpyridine derivative with a variety of alkylating agents .Molecular Structure Analysis
The molecular structure of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom . The presence of these groups contributes to the unique physicochemical properties of the compound .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, can act as reactants in various chemical reactions . For instance, they can participate in amination reactions to produce aminopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups contribute to the compound’s superior pest control properties when compared to traditional phenyl-containing insecticides .Applications De Recherche Scientifique
Synthesis of 7-Azaindoles and Heterocycles
One notable application of derivatives similar to 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the synthesis of 7-azaindole derivatives. Figueroa‐Pérez et al. (2006) demonstrated the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Figueroa‐Pérez et al., 2006).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have been conducted, indicating the potential biological relevance of these chemicals. Evecen et al. (2017) characterized 2-chloro-6-(trifluoromethyl)pyridine and explored its antimicrobial activities, DNA interaction, and structural and spectroscopic properties, suggesting its role in the development of new antimicrobial agents (Evecen et al., 2017).
Structural and Electronic Properties
The structural and electronic properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been extensively studied to understand its stability and reactivity. Hazra et al. (2012) conducted a high-resolution X-ray diffraction study to examine the charge density distribution, revealing insights into the covalent nature of bonds within the molecule and its kinetic stability. This study highlights the compound's significance in material science and theoretical chemistry (Hazra et al., 2012).
Development of New Molecules for Non-linear Optics
Murthy et al. (2017) synthesized a derivative of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and characterized it for potential use in non-linear optics. This research demonstrates the compound's application in developing materials with significant optical properties, including high stability and charge transfer capabilities (Murthy et al., 2017).
Safety And Hazards
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation .
Orientations Futures
The development of trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is an increasingly important research topic due to their growing number of applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGWTZIMUAPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
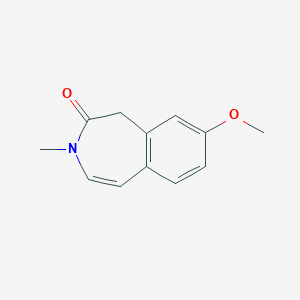
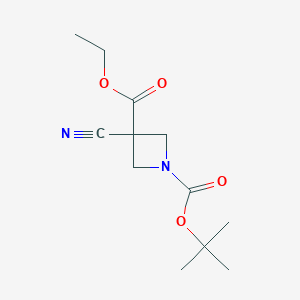

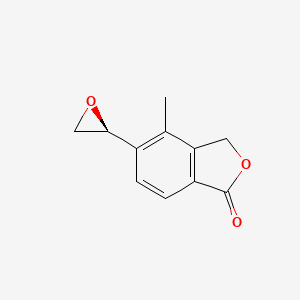

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
